![molecular formula C26H31N5O B14870702 2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine is a complex organic compound that features a morpholine ring, an imidazoquinoxaline core, and a tert-butylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine typically involves multi-step organic reactions
Formation of Imidazoquinoxaline Core: This step often involves the condensation of a diamine with a diketone under acidic conditions to form the imidazoquinoxaline structure.
Introduction of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of Morpholine Ring: The final step involves the alkylation of the imidazoquinoxaline core with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Types of Reactions
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of alkylated morpholine derivatives.
科学研究应用
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.
作用机制
The mechanism of action of 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar Compounds
- 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)piperidine
- 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)pyrrolidine
Uniqueness
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to similar compounds with different ring structures. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C26H31N5O |
|---|---|
分子量 |
429.6 g/mol |
IUPAC 名称 |
4-[3-[2-(4-tert-butylphenyl)imidazo[4,5-b]quinoxalin-3-yl]propyl]morpholine |
InChI |
InChI=1S/C26H31N5O/c1-26(2,3)20-11-9-19(10-12-20)24-29-23-25(28-22-8-5-4-7-21(22)27-23)31(24)14-6-13-30-15-17-32-18-16-30/h4-5,7-12H,6,13-18H2,1-3H3 |
InChI 键 |
OUJCOZJOEOTZHS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CCCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


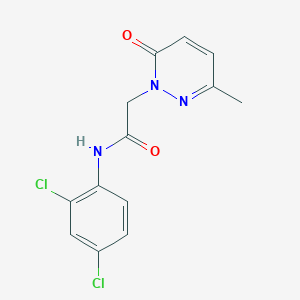
![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)

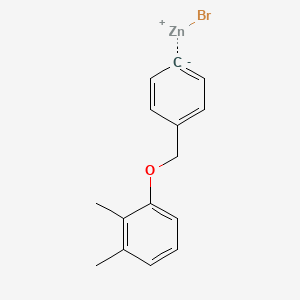
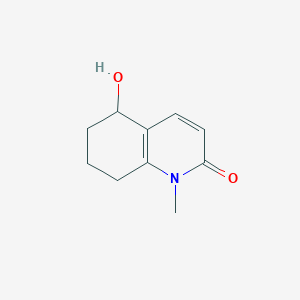
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)
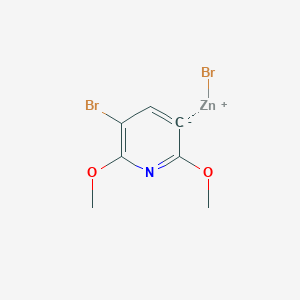
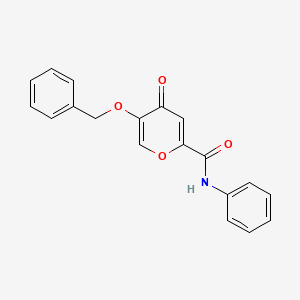
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
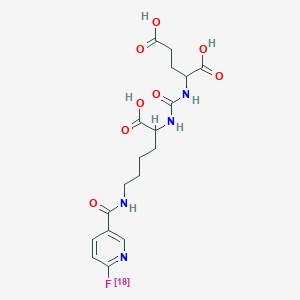
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
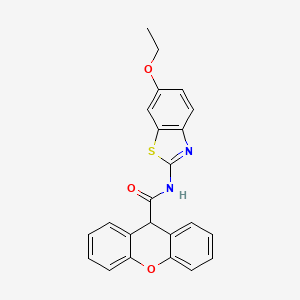
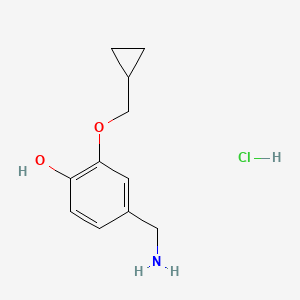
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
